5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
Description
Structure and Synthesis:
This compound (CAS: 883236-47-3) is a star-shaped molecule featuring a central triphenylamine core connected to three thiophene-2-carbaldehyde units. Its synthesis involves reacting Tris[4-(2-thienyl)phenyl]amine with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere . The aldehyde groups (-CHO) on the thiophene rings enable post-synthetic modifications, such as Schiff base formation or coordination with metal ions, making it valuable for optoelectronics and metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXFORWSATJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=C(C=C5)C6=CC=C(S6)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733821 | |
| Record name | 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883236-47-3 | |
| Record name | 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with nitrilotris(benzene-4,1-diyl)amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug discovery and development due to its unique structural features.
Mechanism of Action
The mechanism of action of 5,5’,5’'-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is largely dependent on its interaction with specific molecular targets. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~566.7 g/mol (based on analogous nitrile derivative in ).
- Electronic Characteristics : The triphenylamine core is electron-rich, promoting hole transport, while the aldehyde groups act as electron-withdrawing moieties, lowering the LUMO energy for enhanced charge separation .
Comparison with Similar Compounds
Hexyl-Substituted Analog: 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(3-hexylthiophene-2-carbaldehyde)
- Structure : Replaces aldehyde groups with 3-hexylthiophene-2-carbaldehyde.
- Synthesis : Achieved via Pd-catalyzed cross-coupling of tris(4-bromophenyl)amine with 3-hexylthiophene-2-carbaldehyde, yielding 80.1% product .
- Key Differences :
- Solubility : Hexyl chains improve solubility in organic solvents (e.g., chloroform), facilitating thin-film processing for polymer solar cells .
- Electronic Properties : Alkyl groups are electron-donating, slightly raising LUMO compared to aldehydes, which may reduce electron-accepting capability .
- Applications : Preferred in bulk heterojunction solar cells due to enhanced film-forming ability .
Nitrile Derivative: 5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)
- Structure : Aldehyde groups replaced with nitriles (-CN).
- Key Differences: Electron-Withdrawing Strength: Nitriles are stronger acceptors than aldehydes, further lowering LUMO energy (~0.3–0.5 eV reduction estimated), enhancing electron transport in non-fullerene acceptors . Stability: Nitriles resist oxidation better than aldehydes, improving material longevity in devices . Applications: Suitable for high-efficiency organic photovoltaics and as ligands in MOFs .
Triazine-Core Compound: 5,5',5''-(((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tris(benzene-4,1-diyl))tris(imidazolidine-2,4-dione)
- Structure : Central triazine ring linked to imidazolidine-dione units via benzene spacers.
- Key Differences :
- Core Electronics : Triazine is electron-deficient, creating a charge-polarized system ideal for light-harvesting and catalysis .
- Functionality : Multiple hydrogen-bonding sites from imidazolidine-dione enhance supramolecular assembly, unlike the aldehyde-based target compound .
- Applications : Used in optoelectronic devices and as a building block for covalent organic frameworks (COFs) .
Ionic Derivative: TP3Bzim (Triphenylamine-Based Benzimidazolium Iodide)
- Structure : Triphenylamine core functionalized with benzimidazolium iodide groups.
- Key Differences :
- Charge Properties : Ionic nature improves solubility in polar solvents and enables applications in bioimaging and ion conduction .
- Optical Behavior : Strong two-photon absorption due to extended conjugation, unlike the neutral aldehyde derivative .
- Applications : Mitochondria-targeted probes for apoptosis imaging .
Physicochemical and Electronic Properties Comparison
*Estimated based on hexyl substitution.
Biological Activity
5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) is a complex organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by multiple thiophene and benzene moieties, suggests diverse interactions with biological systems. This article provides an overview of its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C₃₃H₂₁NO₃S₃
- Molecular Weight : 575.72 g/mol
- CAS Number : 883236-47-3
The compound is notable for its high lipophilicity (LogP = 9.779), which may influence its bioavailability and interaction with cellular membranes .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde). The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Minimal activity |
In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways due to its structural complexity. Molecular docking studies suggest potential interactions with key bacterial enzymes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting potential use in treating biofilm-associated infections .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of 5,5',5''-(nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde) on human cell lines. The results showed selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent .
Antioxidant Activity
The compound has also shown promising antioxidant properties in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cell cultures, which can be beneficial in preventing oxidative damage associated with chronic diseases .
Future Directions
Further research is needed to explore:
- In vivo efficacy : Understanding how the compound performs in living organisms.
- Mechanistic studies : Elucidating precise pathways through which it exerts its biological effects.
- Formulation development : Creating effective delivery systems to enhance bioavailability.
Q & A
Q. Key Reagents and Conditions
| Component | Role | Quantity/Concentration |
|---|---|---|
| Tris(4-bromophenyl)amine | Core scaffold | 0.17 mmol |
| Thiophene-2-carbaldehyde | Aldehyde donor | 0.51 mmol |
| Pd(OAc)₂ | Catalyst | 0.025 mmol |
| PCy₃·HBF₄ | Ligand | 0.05 mmol |
| K₂CO₃ | Base | 212 mg |
| Solvent | DMAc | 20 mL |
Which spectroscopic and analytical methods are critical for characterizing this compound?
Basic
Characterization relies on:
- ¹H/¹³C NMR : To confirm the aldehyde proton resonance (~9.8–10.2 ppm) and aromatic/thiophene backbone structure .
- FT-IR : Peaks at ~1691–1755 cm⁻¹ (C=O stretch) and ~3131 cm⁻¹ (aromatic C-H) validate functional groups .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (e.g., C₂₁H₁₂O₃S₃, MW 408.5) .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N/O percentages may arise due to hydration or impurities; repeating synthesis under anhydrous conditions improves accuracy .
What are the primary research applications of this compound?
Basic
The compound serves as a trifunctional ligand in:
- Covalent Organic Frameworks (COFs) : Aldehyde groups enable Schiff-base condensations with amines, forming porous networks for gas storage or catalysis .
- Metal-Organic Frameworks (MOFs) : Though less common than carboxylate ligands, its aldehyde moieties can coordinate with metal clusters (e.g., Cu²⁺, Zn²⁺) under solvothermal conditions .
How can researchers address discrepancies in elemental analysis data during purity assessment?
Advanced
Discrepancies (e.g., C: 66.12% observed vs. 65.31% calculated) may stem from:
- Incomplete purification : Use column chromatography or recrystallization to remove byproducts.
- Hydration : Dry samples at 60°C under vacuum for 24 hours before analysis.
- Alternative techniques : Supplement with HPLC (≥98% purity) or MALDI-TOF to verify molecular integrity .
What strategies optimize the compound’s stability during storage and handling?
Q. Advanced
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
- Solvent choice : Avoid protic solvents (e.g., H₂O, MeOH) that promote hydrolysis; use anhydrous DMF or THF .
- Handling : Conduct reactions in gloveboxes to minimize moisture/oxygen exposure, especially for MOF/COF synthesis .
How does the electronic structure of this compound influence its optoelectronic properties?
Advanced
The thiophene-aldehyde conjugation creates an extended π-system, enhancing charge transport in:
- Organic Photovoltaics (OPVs) : Acts as an electron-deficient unit in donor-acceptor copolymers.
- Electroluminescent Devices : The planar structure reduces exciton recombination losses.
Methodology : Density Functional Theory (DFT) simulations predict HOMO/LUMO levels (~–5.3 eV/–3.1 eV), validated by cyclic voltammetry .
What challenges arise in functionalizing this compound for covalent organic frameworks?
Q. Advanced
- Reactivity control : Aldehyde groups may undergo side reactions (e.g., aldol condensation); use kinetic control (low temperature) or steric hindrance (bulky amines) to direct selectivity .
- Crystallinity : Achieving long-range order in COFs requires slow reaction kinetics (e.g., solvothermal conditions over 7 days) .
How is this compound utilized in gas storage applications?
Advanced
In COFs/MOFs , its rigid tripodal structure creates microporous channels (pore size ~1–2 nm) for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
